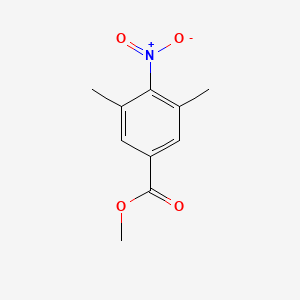

Methyl 3,5-dimethyl-4-nitrobenzoate

Descripción general

Descripción

Methyl 3,5-dimethyl-4-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with two methyl groups and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3,5-dimethyl-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3,5-dimethylbenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,5-dimethyl-4-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

Reduction: Methyl 3,5-dimethyl-4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 3,5-Dimethyl-4-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : MDMNB serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions that can lead to the formation of diverse chemical entities.

Biology

- Biological Activity Investigation : Research has indicated potential antimicrobial and anti-inflammatory properties of MDMNB. Studies are ongoing to explore its effects on cellular targets and pathways .

Medicine

- Precursor for Pharmaceutical Compounds : MDMNB is being explored as a precursor for synthesizing therapeutic compounds. Its derivatives may exhibit beneficial pharmacological effects, warranting further investigation in medicinal chemistry.

Industry

- Dyes and Pigments Production : The compound is utilized in the industrial synthesis of dyes and pigments due to its stable structure and reactivity. It plays a role in producing various colorants used in textiles and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the efficacy of MDMNB against bacterial strains | Showed promising results with significant inhibition zones against tested pathogens |

| Synthesis of Pharmaceutical Derivatives | Explored derivatives of MDMNB for potential anti-inflammatory drugs | Identified several compounds with enhanced activity compared to MDMNB itself |

| Industrial Application | Examined the use of MDMNB in dye production | Demonstrated successful incorporation into dye formulations with good stability and colorfastness |

Mecanismo De Acción

The mechanism of action of methyl 3,5-dimethyl-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3,5-dinitrobenzoate: Similar structure but with two nitro groups instead of one.

Methyl 4-nitrobenzoate: Similar structure but with a single nitro group at a different position.

Methyl 3-nitrobenzoate: Similar structure but with a single nitro group at a different position.

Actividad Biológica

Methyl 3,5-dimethyl-4-nitrobenzoate (MDMNB) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₀H₁₁N₁O₄

- Molecular Weight : 209.20 g/mol

- Melting Point : 31-33 °C

- Boiling Point : 239-240 °C

- Density : 1.027 g/mL at 25 °C

Biological Activities

MDMNB has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have indicated that MDMNB exhibits antimicrobial activity against a range of pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting growth.

- Anti-inflammatory Effects : Research suggests that MDMNB may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Potential as a Precursor in Drug Synthesis : MDMNB is being explored as a precursor for synthesizing other biologically active compounds, enhancing its relevance in medicinal chemistry.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of MDMNB against several bacterial strains. The results indicated that MDMNB exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, suggesting moderate antimicrobial potency .

Anti-inflammatory Studies

In vitro assays have shown that MDMNB can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. A study demonstrated that MDMNB reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential use in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of MDMNB against various pathogens.

- Methodology : Disk diffusion method was employed to evaluate the effectiveness of MDMNB.

- Results : The compound showed a clear zone of inhibition against Staphylococcus aureus and E. coli, confirming its antimicrobial properties.

-

Case Study on Inflammation Modulation :

- Objective : To investigate the anti-inflammatory effects of MDMNB.

- Methodology : Macrophage cell lines were treated with MDMNB and stimulated with lipopolysaccharides (LPS).

- Results : Significant reduction in TNF-α and IL-6 levels was observed, supporting its role as an anti-inflammatory agent.

Propiedades

IUPAC Name |

methyl 3,5-dimethyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)5-7(2)9(6)11(13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHJQRBKOPNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.